

Definitive Guide to Confirming Flrlamide Bioactivity via Synthetic Analog Benchmarking

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Compound of Interest

Compound Name: *Flrlamide, manduca*

CAS No.: 129960-91-4

Cat. No.: B1672852

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Executive Summary & Scientific Rationale

Flrlamide (Phe-Leu-Arg-Leu-NH₂) is a bioactive neuropeptide belonging to the FMRFamide-related peptide (FaRP) family.^{[1][2][3]} Ubiquitous in invertebrates (e.g., *Manduca sexta*, *C. elegans*), it functions primarily as a myotropic modulator, regulating heart rate, gut motility, and neuromuscular transmission via G-Protein Coupled Receptors (GPCRs).

However, native Flrlamide suffers from rapid proteolytic degradation and promiscuous binding profiles common to short neuropeptides. To scientifically confirm its specific bioactivity, researchers must not rely solely on the native sequence. Instead, a rigorous comparison with synthetic analogs is required to establish a Structure-Activity Relationship (SAR), verify receptor specificity, and enhance metabolic stability.

This guide outlines the specific analogs, experimental workflows, and data interpretation frameworks necessary to validate Flrlamide bioactivity.

Strategic Analog Selection: The Comparative Panel

To confirm bioactivity, you cannot simply test "more" of the native peptide. You must test variants that challenge the receptor-ligand hypothesis.

Analog Class	Specific Sequence / Modification	Role in Validation	Mechanism of Action
Native Standard	Phe-Leu-Arg-Leu-NH ₂	Baseline Control	Establishes wild-type EC ₅₀ and binding affinity ().
Negative Control (De-amidated)	Phe-Leu-Arg-Leu-OH	Specificity Check	The C-terminal amide is critical for FaRP receptor binding. Loss of activity here confirms the interaction is specific, not charge-based.
Stabilized Agonist	[D-Phe ¹]-LRL-NH ₂	Stability Probe	Substitution of L-Phe with D-Phe resists aminopeptidase degradation, prolonging half-life to verify in vivo effects.
Alanine Scan	Ala-Leu-Arg-Leu-NH ₂ (and others)	Pharmacophore Mapping	Systematically replacing residues with Alanine identifies the specific amino acids essential for receptor locking.

Molecular Signaling Pathway

Understanding the downstream effects is crucial for selecting the right functional assay. Frlamide typically acts via Gq-coupled GPCRs, leading to intracellular calcium release.



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Figure 1: The canonical Gq-mediated signaling pathway activated by Flrlamide, resulting in intracellular calcium mobilization and muscle contraction.

Experimental Protocols for Validation

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Analogs

Objective: Generate high-purity (>95%) analogs for testing.

- Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g) to ensure C-terminal amidation. For the -OH negative control, use Wang resin.
- Coupling: Use Fmoc-protected amino acids (4 eq) activated with HBTU/DIEA in DMF.
- Deprotection: 20% Piperidine in DMF (2 x 5 min).
- Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
- Purification: RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in 0.1% TFA over 30 min.
- Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ for FLRL-NH₂ ≈ 547.7 Da).

Protocol B: Ex Vivo Muscle Contraction Assay (Myotropic Bioactivity)

Objective: Measure functional potency (EC₅₀) in a physiological system.

- Tissue Prep: Dissect the dorsal longitudinal muscle or hindgut of the model organism (e.g., *Manduca sexta* or *Locusta migratoria*).

- Mounting: Suspend tissue in a vertical organ bath containing physiological saline (aerated).
- Equilibration: Apply 0.5g resting tension; equilibrate for 1 hour.
- Dosing: Apply peptides cumulatively (10^{-9} M to 10^{-5} M). Wash 3x between analogs.
- Measurement: Record isometric contraction force using a force-displacement transducer.
- Analysis: Normalize contraction amplitude to maximal KCl response.

Protocol C: Proteolytic Stability Assay

Objective: Determine half-life (

) to justify analog use.

- Incubation: Mix peptide (100 μ M) with 10% invertebrate hemolymph or mammalian serum at 25°C.
- Sampling: Aliquot 50 μ L at t=0, 15, 30, 60, 120 min.
- Quenching: Add 50 μ L ice-cold acetonitrile with 1% TFA to precipitate proteins. Centrifuge at 10,000g.
- Quantification: Analyze supernatant via HPLC. Plot % remaining vs. time.

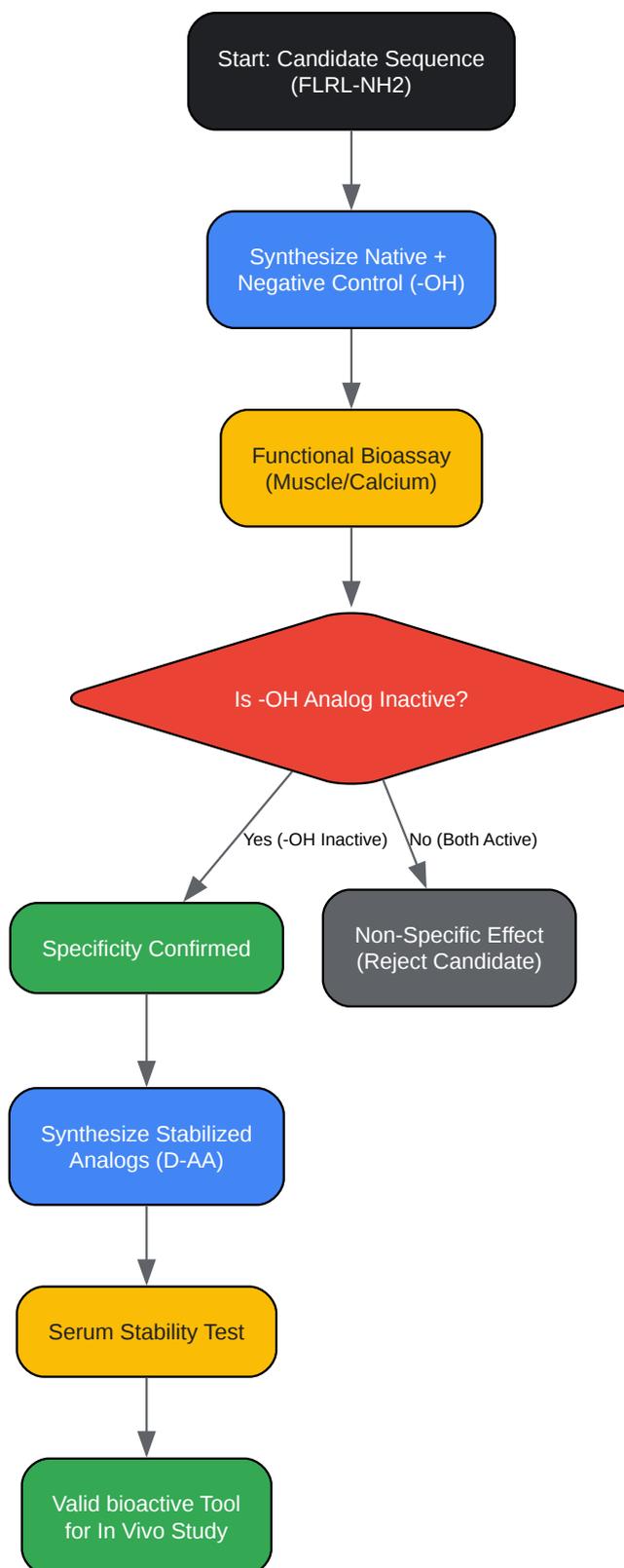
Comparative Data Analysis

The following table illustrates the expected data profile when Flrlamide bioactivity is successfully confirmed.

Compound	EC ₅₀ (Myotropic)	Relative Potency	Serum Half- Life ()	Interpretation
Firlamide (Native)	15 nM	100%	~12 min	High potency, low stability.
Firlamide-OH	>10,000 nM	<0.1%	~15 min	Critical Control: Confirms amide is essential for receptor binding.
[D-Phe ¹]-LRL- NH ₂	45 nM	33%	>120 min	Stabilized analog; slightly lower potency due to steric shift, but valid for in vivo use.
Ala ³ -Analog (FLAL)	>5,000 nM	<1%	~12 min	Confirms Arginine (Arg ³) is the key residue for receptor activation.

Validation Workflow Diagram

This logic flow ensures that positive results are not false positives due to non-specific binding.



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Figure 2: Logical decision tree for validating peptide bioactivity using negative controls and stabilized analogs.

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